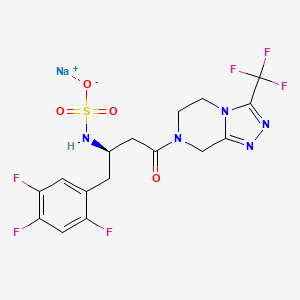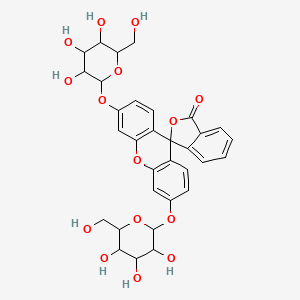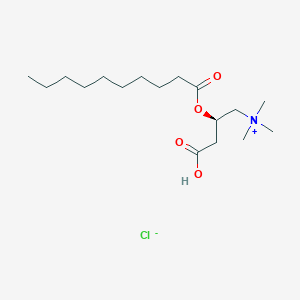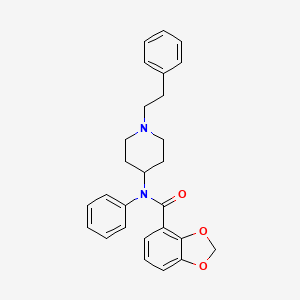
2,3-Benzodioxole fentanyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Benzodioxole fentanyl is an opioid analgesic that is an analog of fentanyl. It has been sold as a designer drug and is known for its high potency and potential for abuse. This compound is structurally similar to fentanyl, with the addition of a 2,3-benzodioxole group, which contributes to its unique properties .
Preparation Methods
The synthesis of 2,3-Benzodioxole fentanyl involves several steps, starting with the preparation of the 2,3-benzodioxole ring. This can be achieved by reacting catechol with sodium hydroxide and a suitable alkylating agent. The resulting intermediate is then coupled with a piperidine derivative to form the final product . Industrial production methods typically involve large-scale synthesis using similar reaction conditions, with careful control of temperature, pressure, and reaction time to ensure high yield and purity .
Chemical Reactions Analysis
2,3-Benzodioxole fentanyl undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: Substitution reactions can occur at the aromatic ring or the piperidine nitrogen, using reagents such as halogens or alkylating agents
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.
Scientific Research Applications
2,3-Benzodioxole fentanyl has several scientific research applications, including:
Mechanism of Action
2,3-Benzodioxole fentanyl exerts its effects by binding to opioid receptors, particularly the mu opioid receptor. This binding activates G-proteins, leading to the inhibition of adenylate cyclase and a decrease in cyclic adenosine monophosphate (cAMP) levels. The reduction in cAMP results in decreased neurotransmitter release and altered pain perception . The compound’s high lipophilicity allows it to cross the blood-brain barrier rapidly, contributing to its potent analgesic effects.
Comparison with Similar Compounds
2,3-Benzodioxole fentanyl is similar to other fentanyl analogs, such as:
- Benzoylfentanyl
- Cyclopentylfentanyl
- Methoxyacetylfentanyl
- 2-Thiophenefentanyl
Compared to these compounds, this compound is unique due to the presence of the 2,3-benzodioxole group, which enhances its potency and alters its pharmacokinetic properties . This structural modification also affects its binding affinity to opioid receptors, making it a valuable compound for research in opioid pharmacology.
Properties
Molecular Formula |
C27H28N2O3 |
|---|---|
Molecular Weight |
428.5 g/mol |
IUPAC Name |
N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]-1,3-benzodioxole-4-carboxamide |
InChI |
InChI=1S/C27H28N2O3/c30-27(24-12-7-13-25-26(24)32-20-31-25)29(22-10-5-2-6-11-22)23-15-18-28(19-16-23)17-14-21-8-3-1-4-9-21/h1-13,23H,14-20H2 |
InChI Key |
GASQWTMIYCISED-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1N(C2=CC=CC=C2)C(=O)C3=C4C(=CC=C3)OCO4)CCC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



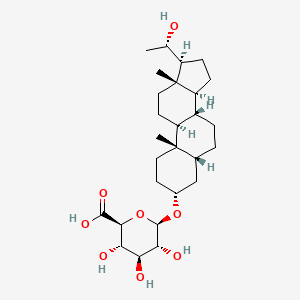
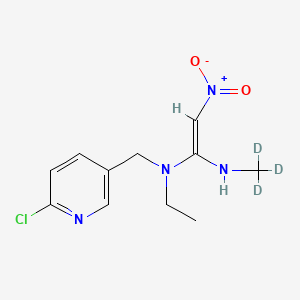


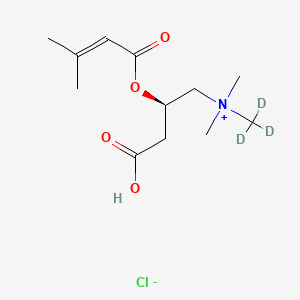
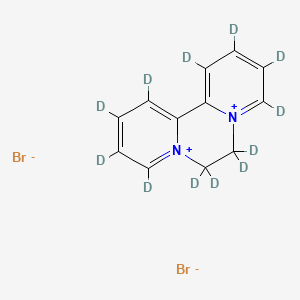

![(3S,4R)-2-[(1R)-1,2-dihydroxyethyl]oxolane-3,4-diol](/img/structure/B10795749.png)
